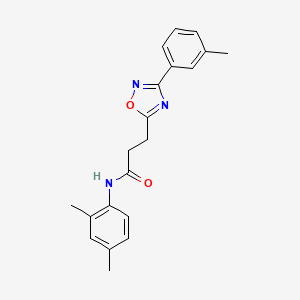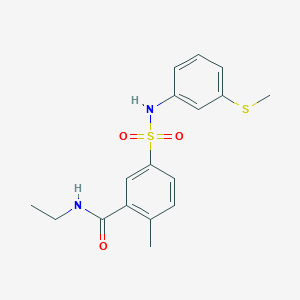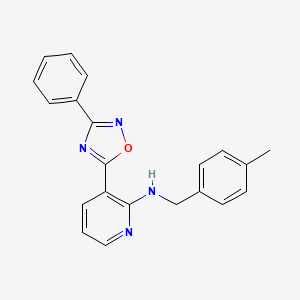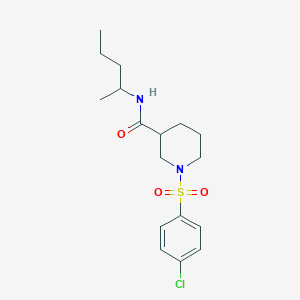![molecular formula C24H25ClN2O3S B7711685 N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide, also known as Sulfamethazine, is a sulfonamide antibiotic that is widely used in veterinary medicine. It is used to treat bacterial infections in animals such as poultry, swine, and cattle. The compound has also been studied for its potential use in human medicine, as it has shown promising results in treating certain types of cancer.
作用機序
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the production of DNA and RNA, and without it, bacteria are unable to grow and reproduce. N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, and prevents it from functioning properly.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, it has been shown to have anti-inflammatory effects, as well as antioxidant and immunomodulatory effects. It has also been shown to have a positive effect on the growth and development of animals.
実験室実験の利点と制限
One of the main advantages of using sulfamethazine in lab experiments is its broad-spectrum antimicrobial activity. It is effective against a wide range of bacteria, which makes it a useful tool for studying bacterial infections. However, one limitation of using sulfamethazine is that it can be toxic to certain types of cells, particularly liver cells. This can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on sulfamethazine. One area of interest is its potential use in human medicine, particularly in the treatment of cancer. Studies have shown that sulfamethazine has anticancer properties and may be effective against certain types of cancer, such as breast cancer and glioblastoma. Another area of interest is the development of new antibiotics based on sulfamethazine. Researchers are exploring ways to modify the compound to make it more effective against antibiotic-resistant bacteria. Finally, there is interest in exploring the potential use of sulfamethazine in combination with other drugs, to enhance its antimicrobial or anticancer properties.
合成法
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene can be synthesized through a reaction between 4-iodoaniline and 2-(N-phenylethyl)-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to form the final compound.
科学的研究の応用
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene has been extensively studied for its antimicrobial properties, particularly in veterinary medicine. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus. The compound has also been studied for its potential use in human medicine, particularly in the treatment of cancer.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-18-8-12-22(13-9-18)31(29,30)27(15-14-20-6-4-3-5-7-20)17-24(28)26-21-11-10-19(2)23(25)16-21/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJWAATVPXPISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)


![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)



![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)





![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)